2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
X 14868A is produced through a fermentation process involving the bacterium Actinomadura yumaensis . The fermentation broth containing the bacterium is prepared by inoculating spores or mycelia into a suitable medium and cultivating under aerobic conditions . The medium typically contains nutrients such as yeast extract, glucose, and various salts to support bacterial growth .
Industrial Production Methods
The industrial production of X 14868A involves large-scale fermentation using bioreactors. The fermentation process is carefully monitored to maintain optimal conditions for bacterial growth and antibiotic production . After fermentation, the antibiotic is extracted from the broth using solvent extraction techniques and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
X 14868A undergoes various chemical reactions, including:
Oxidation: X 14868A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the polyether structure of X 14868A.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of X 14868A with modified polyether structures and functional groups .
Scientific Research Applications
X 14868A has several scientific research applications, including:
Chemistry: Used as a model compound to study polyether antibiotics and their synthesis.
Biology: Investigated for its effects on cellular processes and its potential as an anticancer agent.
Industry: Employed in the agricultural industry to improve the health and productivity of livestock.
Mechanism of Action
X 14868A functions as an ionophore, forming complexes with monovalent cations such as sodium, potassium, and calcium . This complex formation facilitates the transport of these cations across cell membranes, disrupting the osmotic balance and inhibiting mitochondrial functions such as substrate oxidation and ATP hydrolysis . This disruption leads to cell death in the target organisms, particularly protozoa causing coccidiosis .
Comparison with Similar Compounds
Similar Compounds
Monensin: Another polyether antibiotic used as an anticoccidial agent.
Salinomycin: Known for its anticancer properties and used in veterinary medicine.
Lasalocid: Used as an anticoccidial and antibacterial agent in livestock.
Uniqueness of X 14868A
X 14868A is unique due to its higher efficacy and lower toxicity compared to other polyether antibiotics . It has a broader spectrum of activity against various species of coccidia and is more effective at lower doses .
Properties
Molecular Formula |
C47H80O17 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-,46+,47-/m0/s1 |
InChI Key |
RWVUEZAROXKXRT-YBHBXVTESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C |
Origin of Product |
United States |
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